molecular formula C14H14N2O2 B14710253 Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- CAS No. 15096-06-7

Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-

Cat. No.: B14710253
CAS No.: 15096-06-7
M. Wt: 242.27 g/mol
InChI Key: NGKLXCVKOHCAII-UHFFFAOYSA-N
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Description

Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly as dyes and pigments due to their vivid colors. This specific compound is known for its unique chemical structure and properties, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- is typically synthesized through an azo-coupling reaction. This reaction involves the coupling of a diazonium salt with an aromatic compound. In this case, the synthesis can be achieved by reacting 2-methoxybenzenediazonium tetrafluoroborate with 4-methylphenol in an appropriate solvent such as acetonitrile at elevated temperatures . The reaction progress is often monitored using thin-layer chromatography (TLC), and the product is purified through column chromatography.

Industrial Production Methods

Industrial production of azo compounds, including Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-, follows similar synthetic routes but on a larger scale. The process involves the preparation of diazonium salts under controlled conditions, followed by their coupling with phenolic compounds. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- undergoes various chemical reactions, including:

    Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the phenolic group.

    Oxidation and Reduction: The azo group (N=N) can be reduced to form corresponding amines, and the phenolic group can undergo oxidation to form quinones.

    Coupling Reactions: The compound can further react with other diazonium salts to form more complex azo compounds.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or zinc dust in acidic conditions are employed.

Major Products Formed

    Electrophilic Substitution: Products include nitro-phenol derivatives.

    Oxidation: Products include quinones.

    Reduction: Products include corresponding amines.

Scientific Research Applications

Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- primarily involves its interaction with biological molecules through its azo group. The azo group can undergo reduction to form amines, which can then interact with various molecular targets. The phenolic group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- can be compared with other similar azo compounds such as:

The uniqueness of Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

15096-06-7

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-[(2-methoxyphenyl)diazenyl]-4-methylphenol

InChI

InChI=1S/C14H14N2O2/c1-10-7-8-13(17)12(9-10)16-15-11-5-3-4-6-14(11)18-2/h3-9,17H,1-2H3

InChI Key

NGKLXCVKOHCAII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2OC

Origin of Product

United States

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